molecular formula C19H24ClN3O B6030214 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline

6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline

Cat. No. B6030214
M. Wt: 345.9 g/mol
InChI Key: AFHPIGOAXYFGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors and has been shown to have promising effects in treating various autoimmune diseases and inflammatory disorders.

Mechanism of Action

Janus kinases play a crucial role in the immune system by transmitting signals from cytokine receptors to the nucleus, leading to the activation of various immune cells. 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline inhibits the activity of Janus kinases, thereby blocking the signaling pathways that lead to inflammation and immune system activation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system, leading to a reduction in inflammation and immune system activation. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline in lab experiments is its specificity for Janus kinases, which allows for targeted inhibition of the immune system. However, one limitation is that it may have off-target effects on other signaling pathways, leading to unwanted side effects.

Future Directions

There are several potential future directions for research on 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline. One area of interest is its potential use in treating other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of interest is its potential use in combination with other therapies, such as biologic agents, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline involves several steps. The starting material is 2-chloro-6-nitroquinoline, which is then reduced to 2-chloro-6-aminquinoline. The resulting compound is then reacted with piperidine and morpholine to obtain the desired product.

Scientific Research Applications

6-chloro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.

properties

IUPAC Name

4-[1-[(6-chloroquinolin-2-yl)methyl]piperidin-3-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c20-16-4-6-19-15(12-16)3-5-17(21-19)13-22-7-1-2-18(14-22)23-8-10-24-11-9-23/h3-6,12,18H,1-2,7-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPIGOAXYFGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=C(C=C2)C=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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